

tiagabine pharmacokinetics absorption distribution metabolism

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Compound Focus: Tiagabine Hydrochloride

CAS No.: 145821-59-6

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Tiagabine Pharmacokinetics at a Glance

The table below summarizes the core quantitative pharmacokinetic parameters of Tiagabine.

Parameter	Findings/Value	Notes & Context
Absorption		
• Absolute Bioavailability	~90% [1] [2]	
• Tmax (Time to Cmax)	~0.75-1 hour (fasting) [1]; ~2.5 hours (with food) [2]	Food slows rate but does not affect extent (AUC) of absorption [2].
• Linear Kinetics	Yes [2]	Proportional Cmax and AUC across 2-24 mg single-dose range [1].
Distribution		
• Plasma Protein Binding	~96% [1] [3] [2]	Primarily to albumin and α 1-acid glycoprotein [1] [2].

Parameter	Findings/Value	Notes & Context
• Apparent Volume of Distribution	1.3-1.6 L/kg [4]	
Metabolism		
• Primary Pathway	Hepatic, via CYP3A4 isoform [2] [4]	Thiophene ring oxidation to 5-oxo-tiagabine and glucuronidation [2].
• Active Metabolites	None identified; 5-oxo-tiagabine is inactive [2].	
Excretion		
• Half-life ($t_{1/2}$)	7-9 hours (healthy, non-induced) [1] [3] [2]; 2-5 hours (with enzyme-inducing AEDs) [2] [4]	
• Clearance	~109 mL/min (healthy) [3] [2]	Increased by 60%+ in patients on enzyme-inducing drugs [2].
• Route of Elimination	Feces (~63%), Urine (~25%) [3] [2]	Primarily as metabolites; only ~2% excreted unchanged [2].

Key Experimental Methodologies

Understanding how these parameters are determined is crucial for researchers. Here are methodologies from key studies:

- **Quantitative Bioanalysis:** A sensitive and precise **high-performance liquid chromatography (HPLC)** method was developed for determining tiagabine concentrations in human plasma. This method used a C18 column with a mobile phase containing the ion-pairing reagent sodium octane sulfonate, achieving a low limit of detection of **2 ng/mL** [1].
- **Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling:** To investigate functional tolerance, a study in rats employed continuous intravenous infusion of tiagabine via **osmotic minipumps** for 14 days. This maintained steady-state plasma concentrations. The relationship between plasma

concentration and CNS effect was quantified by monitoring the increase in the **β frequency band of the EEG** as a biomarker of enhanced GABAergic inhibition [5].

- **Protein Binding Studies:** In vitro studies using human plasma characterized protein binding. Tiagabine was found to be highly bound, and this binding was not significantly displaced by other common antiepileptic drugs like phenytoin or carbamazepine. A small but statistically significant reduction in binding was observed with valproate [1].

Tiagabine Metabolic Pathway

The following diagram illustrates the primary metabolic fate and disposition of Tiagabine in the human body.

> Visual summary of Tiagabine's absorption, distribution, metabolism, and excretion (ADME) process.

Critical Clinical and Research Considerations

- **Impact of Enzyme-Inducing Drugs:** Coadministration with drugs like **carbamazepine, phenytoin, phenobarbital, and primidone** significantly induces tiagabine's metabolism. This can lead to a **~60% increase in clearance** and a drastically reduced half-life, necessitating higher maintenance doses (e.g., 32-56 mg/day) in induced patients compared to non-induced patients (15-30 mg/day) [2] [4].
- **Hepatic Impairment:** Patients with moderate hepatic impairment (Child-Pugh Class B) showed a **~60% reduction in the clearance of unbound tiagabine**. This mandates reduced initial and maintenance doses and/or longer dosing intervals in this population [2] [4]. Tiagabine is **contraindicated** in severe hepatic impairment [4].
- **Formulation and Food Interaction:** Tiagabine is formulated for oral administration as film-coated tablets. While the rate of absorption is slowed by food, the overall extent remains unchanged. Therefore, clinical trials were conducted with meals to reduce plasma concentration variations [1] [2].

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